molecular formula C11H21ClN2O2 B3028258 tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride CAS No. 1788044-12-1

tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

Cat. No.: B3028258
CAS No.: 1788044-12-1
M. Wt: 248.75
InChI Key: NOTAIHJBPKQTMR-UHFFFAOYSA-N
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Description

tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O2 . It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biological targets. It may be used in the development of new drugs or as a tool for studying biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure and the presence of a tert-butyl carbamate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAIHJBPKQTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-12-1
Record name Carbamic acid, N-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 2
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 3
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 4
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 5
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 6
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

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